molecular formula C22H19N5O6 B3999499 5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione

5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B3999499
M. Wt: 449.4 g/mol
InChI Key: UTGBBDTZQIWCRL-UHFFFAOYSA-N
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Description

5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoylpiperazine group, a nitrophenyl group, and a diazinane trione core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-benzoylpiperazine with 3-nitrobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then reacted with a diazinane trione derivative to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice being critical factors .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or oxidized forms.

Scientific Research Applications

5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The benzoylpiperazine group is known to interact with various receptors and enzymes, potentially inhibiting their activity. The nitrophenyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[[4-(4-benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O6/c28-19-16(20(29)24-22(31)23-19)12-14-6-7-17(18(13-14)27(32)33)25-8-10-26(11-9-25)21(30)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H2,23,24,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGBBDTZQIWCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione

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